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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanamide

CAS No.: 85344-60-1

Cat. No.: B1629190 Get Quote

An In-depth Technical Guide to the Core Differences Between 3-Chloro-2-
hydroxypropanamide and 3-chlorolactic acid

Foreword: A Tale of Two Functional Groups
To the casual observer, 3-Chloro-2-hydroxypropanamide and 3-chlorolactic acid appear as

chemical cousins, sharing a common three-carbon backbone adorned with both a hydroxyl

group and a chlorine atom. However, for the discerning researcher in drug development and

synthetic chemistry, the substitution of a carboxylic acid with a primary amide represents a

fundamental divergence in chemical personality. This seemingly minor change from an -OH to

an -NH2 at the carbonyl carbon initiates a cascade of differences in physicochemical

properties, reactivity, metabolic stability, and biological interaction potential.

This guide moves beyond a simple recitation of data. As a senior application scientist, my

objective is to illuminate the causality behind these differences. We will explore not just what is

different, but why these differences are critical in the context of molecular design, synthesis,

and application. Understanding this dichotomy is paramount for making informed decisions,

whether one is designing a novel therapeutic agent, optimizing a synthetic route, or developing

a stable formulation. This document serves as a technical resource for professionals who

require a nuanced understanding of how a single functional group can redefine a molecule's

role and utility.
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Section 1: Comparative Physicochemical Profile
The initial characterization of any chemical entity begins with its fundamental physicochemical

properties. The distinction between the carboxylic acid and the amide functional group creates

significant and predictable variations in properties such as acidity, polarity, and intermolecular

bonding potential. These differences are not merely academic; they directly influence a

compound's solubility, membrane permeability, and formulation characteristics.
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Property 3-chlorolactic acid
3-Chloro-2-
hydroxypropanami
de

Causality of
Difference

IUPAC Name

3-chloro-2-

hydroxypropanoic

acid[1]

(2R)-2-chloro-3-

hydroxypropanamide

Differentiates the

primary functional

group.

Molecular Formula C₃H₅ClO₃[1] C₃H₆ClNO₂[2]

Addition of a nitrogen

and hydrogen atom,

removal of one

oxygen.

Molecular Weight 124.52 g/mol [1] 123.54 g/mol [2]

The amide is slightly

lighter than the

carboxylic acid.

CAS Number
1713-85-5 (for

racemate)[1]

88154787-4 (for 2R-

enantiomer)

Unique identifiers for

distinct chemical

substances.

Melting Point ~77 °C[3] Not available

Amides generally

have higher melting

points than

comparable carboxylic

acids due to stronger

hydrogen bonding.

Data for the specific

amide is sparse.

pKa ~3.23 (Predicted)[3]
~16-17 (Amide N-H,

Estimated)

The carboxylic acid is

a weak acid, readily

donating its proton.

The amide N-H

protons are

significantly less

acidic.

Hydrogen Bonding 1 Donor (OH), 3

Acceptors (C=O, OH)

3 Donors (OH, NH₂), 2

Acceptors (C=O, OH)

The amide has more

hydrogen bond

donors, which can
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significantly impact

solubility and

interactions with

biological targets.

Predicted LogP -0.2[1][4] -0.9[2]

The amide is

predicted to be more

polar/less lipophilic

than the carboxylic

acid, which can affect

membrane

permeability.

Expert Insight: The most impactful difference lies in the pKa. At physiological pH (~7.4), 3-

chlorolactic acid will be almost entirely deprotonated to its carboxylate form (3-chlorolactate),

rendering it negatively charged. This has profound implications for its ability to cross biological

membranes and interact with charged residues in a protein's active site. Conversely, 3-Chloro-
2-hydroxypropanamide remains a neutral molecule across a wide physiological pH range, a

property often sought in drug candidates to enhance passive diffusion across cell membranes.

Section 2: Synthesis and Manufacturing Landscape
The synthetic accessibility of a molecule is a critical factor in its viability as a research tool or a

scalable intermediate. The pathways to these two compounds, while potentially originating from

similar precursors, diverge based on the desired functional group.

Synthesis of 3-chlorolactic acid
3-chlorolactic acid is a well-characterized intermediate. Common synthetic routes include:

Direct Chlorination: The chlorination of lactic acid can yield the desired product.[5]

From Chloroacetaldehyde: Reaction of chloroacetaldehyde with cyanide followed by

hydrolysis provides another pathway.[5]

From Epichlorohydrin: Ring-opening of epichlorohydrin can also be employed, often leading

to related chlorinated propanols and their derivatives.
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Notably, it is also a known by-product of acid hydrolysis in food production, such as in soy

sauce, and is considered a mammalian metabolite of 3-monochloro-1,2-propanediol (3-MCPD).

[3]

Synthesis of 3-Chloro-2-hydroxypropanamide
The synthesis of the specific, unsubstituted 3-Chloro-2-hydroxypropanamide is less

commonly documented. However, its synthesis would logically proceed via standard amidation

techniques starting from 3-chlorolactic acid or its activated derivatives:

Acid Chloride Route: 3-chlorolactic acid can be converted to its more reactive acid chloride

using reagents like thionyl chloride (SOCl₂). Subsequent reaction with ammonia (NH₃) would

yield the primary amide.

Ester Amidation: Conversion of 3-chlorolactic acid to an ester (e.g., methyl 3-chloro-2-

hydroxypropanoate) followed by reaction with ammonia.

Direct Amidation with Coupling Agents: Using peptide coupling agents (e.g., DCC, EDC) to

directly couple 3-chlorolactic acid with an ammonia source.

The synthesis of related N-substituted amides and azetidinones often involves dehydrative

annulation or coupling reactions that highlight the versatility of the chloro-acid precursor.[6]

Visualizing a Divergent Synthetic Pathway
The following diagram illustrates how a common precursor like 3-chlorolactic acid can serve as

a branch point for the synthesis of either the acid itself (as a final product) or the corresponding

amide.
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Caption: Divergent synthesis from 3-chlorolactic acid.

Section 3: Reactivity and Stability: An Amide's
Resilience
The core difference in reactivity stems from the nature of the carbonyl group in each molecule.

The carboxylic acid is an electrophile prone to nucleophilic acyl substitution, while the amide

bond is significantly more stable due to resonance.

3-chlorolactic acid (The Reactive Acid):

Acyl Substitution: The carboxylic acid readily undergoes esterification with alcohols or

amidation with amines (often requiring activation). This makes it a versatile building block.

C-Cl Bond Reactivity: The primary alkyl chloride is susceptible to nucleophilic substitution

(Sₙ2) reactions. Reagents like sodium azide or other nucleophiles can displace the chloride,

a common strategy for introducing further functionality. The reactivity follows the general

trend for halogens in such reactions: I > Br > Cl.[7]

3-Chloro-2-hydroxypropanamide (The Stable Amide):
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Amide Bond Stability: The amide bond is substantially more resistant to hydrolysis than an

ester. The delocalization of the nitrogen lone pair into the carbonyl group reduces the

electrophilicity of the carbonyl carbon. Harsh acidic or basic conditions are required for its

cleavage. This property is frequently exploited in drug design to improve the metabolic

stability of a lead compound and increase its in-vivo half-life.

C-Cl Bond Reactivity: The reactivity of the C-Cl bond remains, allowing for nucleophilic

displacement similar to the acid counterpart. This allows the amide to be used as a scaffold

where modifications can be made at the C3 position without disturbing the core amide

structure.

Visualizing Comparative Reactivity

3-chlorolactic acid

3-Chloro-2-hydroxypropanamide

Ester Product
Esterification
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Amide Product
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Acid Product
Hydrolysis
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(Nu⁻)
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Caption: Comparative reaction pathways.

Section 4: Applications in Drug Development &
Industry
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The choice between these two molecules is dictated by the desired end-goal. The inclusion of a

chlorine atom is a well-established strategy in medicinal chemistry to modulate a compound's

lipophilicity, metabolic stability, and binding interactions.[8][9][10] Over 250 FDA-approved

drugs contain chlorine, underscoring its importance.[8][10]

3-chlorolactic acid as an Intermediate: Its primary role is as a versatile chemical

intermediate. It is used in the production of pharmaceuticals and agrochemicals.[5] Its

potential antibacterial and antifungal properties also make it a subject of interest.[5]

3-Chloro-2-hydroxypropanamide in Bio-applications: While specific applications are not

widely documented, its structural motifs are relevant. The amide group is a cornerstone of

peptide and protein structure and is ubiquitous in pharmaceuticals for its ability to form

robust hydrogen bonds with biological targets and for its metabolic stability. For example, 3-

hydroxypropanamidines have been identified as a promising class of antimalarial agents.[11]

The combination of the chloro, hydroxyl, and amide groups provides a scaffold with multiple

points for interaction and a neutral charge profile, making it an attractive starting point for

library synthesis in drug discovery.

Expert Insight: A drug development team might choose the 3-chlorolactic acid backbone to

design a potent, charged inhibitor that forms a salt bridge in an enzyme's active site. Another

team, aiming for a brain-penetrant drug, would likely favor the neutral 3-Chloro-2-
hydroxypropanamide scaffold to enhance blood-brain barrier permeability. The amide's

additional N-H donors could also be crucial for achieving a specific binding orientation that the

carboxylate cannot.

Section 5: Comparative Toxicological and Safety
Profile
A critical, non-negotiable aspect of chemical evaluation is safety. The available data, though

more extensive for the acid, points to the need for careful handling of both compounds.
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Hazard Information 3-chlorolactic acid
3-Chloro-2-
hydroxypropanamide
(Inferred)

GHS Pictograms GHS05 (Corrosion)
GHS08 (Health Hazard) -

Based on related amides

GHS Signal Word Danger
Warning - Based on related

amides

Key Hazard Statements
H314: Causes severe skin

burns and eye damage.[1]

H351: Suspected of causing

cancer.[12] (For 3-chloro-N-

hydroxy-2,2-

dimethylpropanamide)

Notes

Corrosivity is a primary

concern.[1][3] It is also a

metabolite of 3-MCPD, a

compound classified by IARC

as 'Possibly carcinogenic to

humans' (Group 2B).[3][13][14]

Direct toxicological data is

limited. Data for related

compounds, such as other

chlorinated propanols and

amides, suggest potential for

carcinogenicity and

reproductive toxicity,

warranting cautious handling.

[12][13][15]

Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) before

handling either compound.[16] Assume that in the absence of specific data, a molecule may

possess hazards similar to its structural analogs. All manipulations should be performed in a

certified fume hood with appropriate personal protective equipment (PPE), including chemical-

resistant gloves, safety glasses, and a lab coat.

Section 6: Analytical Differentiation Protocols
Distinguishing between these two compounds in a laboratory setting is straightforward with

standard analytical techniques. The key is to select methods that are sensitive to the

differences in their functional groups.
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Protocol 1: Differentiating with High-Performance Liquid
Chromatography (HPLC)

Principle: The greater polarity of the amide compared to the acid (in its protonated state) will

result in different retention times on a reverse-phase column.

Methodology:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic

acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The acid

helps to keep the 3-chlorolactic acid protonated for better peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 210 nm.

Sample Preparation: Dissolve a small amount of each compound in the mobile phase.

Expected Outcome: 3-Chloro-2-hydroxypropanamide is expected to elute earlier (have

a shorter retention time) than 3-chlorolactic acid due to its higher polarity.

Protocol 2: Structural Confirmation with Infrared (IR)
Spectroscopy

Principle: The vibrational frequencies of the C=O, O-H, and N-H bonds are distinct and

characteristic for carboxylic acids and amides.

Methodology:

Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance)

accessory.

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Outcome:
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3-chlorolactic acid: Will show a very broad O-H stretch from ~3300 to 2500 cm⁻¹

(characteristic of a hydrogen-bonded carboxylic acid) and a C=O stretch at ~1700-1725

cm⁻¹.

3-Chloro-2-hydroxypropanamide: Will show two distinct N-H stretching peaks in the

3400-3100 cm⁻¹ region (for the -NH₂ group), a C=O stretch (Amide I band) at ~1650-

1680 cm⁻¹, and an N-H bend (Amide II band) around 1650-1600 cm⁻¹. The O-H stretch

from the alcohol will also be present around 3400 cm⁻¹.

Visualizing the Analytical Workflow

Unknown Sample
(Acid or Amide?)

Protocol 1:
Reverse-Phase HPLC

Protocol 2:
FT-IR Spectroscopy

Protocol 3:
¹H & ¹³C NMR

Distinct Retention Times
(Amide elutes earlier)

Unique IR Spectra
(Broad O-H vs. N-H stretches)

Different Chemical Shifts
(Acidic proton, Carbonyl C)

Click to download full resolution via product page

Caption: Multi-technique workflow for differentiation.

Conclusion
The comparison of 3-Chloro-2-hydroxypropanamide and 3-chlorolactic acid serves as a

powerful case study in the principles of medicinal and synthetic chemistry. The transition from a

carboxylic acid to an amide is not a lateral step but a strategic decision that fundamentally

alters the molecule's acidity, polarity, reactivity, and potential for biological interactions. 3-

chlorolactic acid is a corrosive, reactive intermediate, a valuable building block for further

synthesis. 3-Chloro-2-hydroxypropanamide, by contrast, is a more stable, neutral entity

whose structure embodies features—metabolic resilience and enhanced hydrogen-bonding
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capability—that are highly desirable in the pursuit of effective and bioavailable therapeutics. For

the researchers, scientists, and drug development professionals to whom this guide is

addressed, the ability to discern and leverage these core differences is fundamental to the art

and science of molecular innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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